molecular formula C13H16O2 B11893506 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11893506
M. Wt: 204.26 g/mol
InChI Key: ZVCXULMNPWTZIC-UHFFFAOYSA-N
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Description

5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring. It is a part of the tetralin family, which are hydrogenated derivatives of naphthalene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using sodium borohydride (NaBH4) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce functional groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like methanol or ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of 5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione.

    Reduction: Further hydrogenated derivatives of the parent compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In industrial applications, it can be used in the synthesis of polymers, dyes, and other chemical products.

Mechanism of Action

The exact mechanism of action for 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is not well-documented. like other carboxylic acids, it can act as a proton donor in various chemical reactions. Its molecular targets and pathways would depend on the specific context of its use, such as in catalysis or as a building block in synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

ZVCXULMNPWTZIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C(=O)O)C

Origin of Product

United States

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